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Compound of Interest

Compound Name: 4-Fluoro-2-methylbenzothiazole

CAS No.: 1188031-81-3

Cat. No.: B1318980

Get Quote

In the field of medicinal chemistry, the precise placement of a single atom can dramatically alter

the biological activity and physicochemical properties of a molecule. This guide focuses on 4-
Fluoro-2-methylbenzothiazole, a specific and lesser-studied isomer within the fluorinated

benzothiazole family. It is crucial for the reader to understand that while its isomers, particularly

5-Fluoro-2-methylbenzothiazole, are well-documented and commercially available, specific

experimental data for the 4-fluoro variant is not widely published.

Therefore, this guide adopts a dual approach. Firstly, it provides established, field-proven

protocols and data for closely related analogues to ground our discussion in validated science.

Secondly, it leverages this foundation to offer expert-driven predictions and proposed

methodologies for the synthesis, characterization, and application of 4-Fluoro-2-
methylbenzothiazole. This structure is designed to be a practical and intellectually rigorous

resource for researchers actively working on the synthesis and development of novel

heterocyclic entities.

The Fluorinated 2-Methylbenzothiazole Scaffold: An
Overview
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The benzothiazole ring is a privileged scaffold in drug discovery, forming the core of numerous

agents with applications ranging from anticancer to anti-inflammatory and antimicrobial

therapies.[1] The introduction of a fluorine atom is a cornerstone of modern medicinal

chemistry, often used to modulate metabolic stability, binding affinity, and membrane

permeability. The 2-methylbenzothiazole core, when fluorinated, presents several isomers,

each with a unique electronic and steric profile.

Identifier
4-Fluoro-2-

methylbenzothiazole

5-Fluoro-2-

methylbenzothiazole

CAS Number Not assigned/publicly available 399-75-7

Molecular Formula C₈H₆FNS C₈H₆FNS

Molecular Weight 167.20 g/mol 167.20 g/mol

Canonical SMILES Cc1nc2c(F)cccc2s1 Cc1nc2cc(F)ccc2s1

Synthesis and Mechanistic Considerations
The most robust and widely adopted method for the synthesis of 2-methylbenzothiazoles is the

condensation and cyclization of a corresponding 2-aminothiophenol with an acetylating agent.

This pathway, often referred to as the Jacobson benzothiazole synthesis, is efficient and

versatile.

Proposed Synthetic Pathway for 4-Fluoro-2-
methylbenzothiazole
The logical precursor for the target molecule is 2-Amino-3-fluorothiophenol. The reaction

proceeds via nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride,

followed by an intramolecular cyclization driven by the attack of the thiol group, and

subsequent dehydration to form the aromatic thiazole ring. Glacial acetic acid serves as both a

reactant and a solvent, facilitating the reaction.[2]
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Proposed Synthesis of 4-Fluoro-2-methylbenzothiazole

Reactants

Intermediate

Product

2-Amino-3-fluorothiophenol

N-(2-mercapto-6-fluorophenyl)acetamide

Acylation

Acetic Anhydride

4-Fluoro-2-methylbenzothiazole

Cyclization &
Dehydration

Glacial Acetic Acid (Solvent/Catalyst)

Click to download full resolution via product page

Caption: Proposed reaction pathway for synthesizing 4-Fluoro-2-methylbenzothiazole.

Detailed Experimental Protocol (Proposed)
This protocol is adapted from established methods for synthesizing substituted 2-

methylbenzothiazoles.[2]

Objective: To synthesize 4-Fluoro-2-methylbenzothiazole.

Materials:

2-Amino-3-fluorothiophenol (1 equiv.)
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Acetic Anhydride (1.2 equiv.)

Glacial Acetic Acid

Ethyl Acetate

Saturated Sodium Bicarbonate Solution

Brine

Anhydrous Magnesium Sulfate

Procedure:

Reaction Setup: To a solution of 2-Amino-3-fluorothiophenol in glacial acetic acid (approx.

0.5 M), add acetic anhydride dropwise at room temperature under a nitrogen atmosphere.

Heating: Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction

progress using Thin Layer Chromatography (TLC). The reaction is typically complete within

2-4 hours.

Causality Insight: Refluxing provides the necessary activation energy for the

intramolecular cyclization and subsequent dehydration, which are the rate-limiting steps

for forming the stable aromatic benzothiazole ring system.

Workup: After cooling to room temperature, pour the reaction mixture into ice-water.

Neutralization: Carefully neutralize the mixture by the slow addition of a saturated sodium

bicarbonate solution until effervescence ceases (pH ~7-8).

Self-Validation Check: The product is organic-soluble, while the acetic acid and any

unreacted starting materials will be converted to their water-soluble salts upon

neutralization, ensuring effective separation.

Extraction: Extract the aqueous layer three times with ethyl acetate.

Washing: Combine the organic layers and wash sequentially with saturated sodium

bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude oil or solid by flash column chromatography on silica gel to

obtain the final product.

Physicochemical and Spectroscopic Profile: A
Predictive Analysis
Without experimental data, we can predict the key characteristics of 4-Fluoro-2-
methylbenzothiazole by extrapolating from its well-documented 5-fluoro isomer and applying

fundamental spectroscopic principles.

Table of Comparative Physical Properties:

Property
4-Fluoro-2-

methylbenzothiazole

(Predicted)

5-Fluoro-2-

methylbenzothiazole

(Experimental)

Appearance
Colorless to pale yellow

oil/solid

Colourless to Pale Yellow

Oil[3]

Boiling Point Similar to 5-F isomer 110-112 °C @ 7 mmHg[3]

Density ~1.2-1.3 g/mL 1.256 g/mL at 25 °C

Refractive Index ~1.58 n20/D 1.584

Predicted Spectroscopic Signature
The key to characterizing the 4-fluoro isomer lies in identifying the unique influence of the

fluorine atom at the C4 position on the adjacent protons and carbons.

¹H NMR: The aromatic region will be the most informative. We expect three distinct proton

signals.

The proton at C7 (para to the fluorine) will likely appear as a doublet of doublets due to

ortho coupling with H6 and meta coupling with H5.
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The proton at C5 (ortho to the fluorine) will exhibit a large ortho H-F coupling constant

(JHF ≈ 8-10 Hz) and an ortho H-H coupling to H6, appearing as a doublet of doublets.

The proton at C6 will be a complex multiplet, likely a triplet of doublets, due to coupling

with H5, H7, and a meta H-F coupling.

The 2-methyl group will appear as a singlet around δ 2.8-2.9 ppm.

¹³C NMR: The carbon spectrum will show 8 distinct signals. The most notable feature will be

the C4 signal, which will appear as a doublet with a very large one-bond C-F coupling

constant (¹JCF ≈ 240-250 Hz). The adjacent carbons (C3a and C5) will also show smaller

two-bond C-F couplings (²JCF).

Mass Spectrometry (MS): The molecular ion peak [M]⁺ is expected at m/z = 167. A key

fragment would likely arise from the loss of a methyl radical to give a stable benzothiazolyl

cation at m/z = 152.

Infrared (IR) Spectroscopy: Key vibrational bands are expected for C=N stretching (around

1600-1650 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and a strong C-F stretching

band (1100-1250 cm⁻¹).

Reactivity and Potential Applications
The electronic properties of the 4-fluoro substituent are critical to understanding the molecule's

reactivity and potential as a drug scaffold.

Electronic Influence and Reactivity
The fluorine atom at C4 exerts a strong electron-withdrawing inductive effect (-I) and a weaker

electron-donating resonance effect (+R). This has two major consequences:

Deactivation of the Benzene Ring: The benzene portion of the ring system is deactivated

towards electrophilic aromatic substitution compared to the non-fluorinated parent molecule.

Directing Effects: The fluorine is an ortho-, para-director. Given that the ortho-positions (C3a,

C5) are sterically hindered or part of the fused system, electrophilic attack is most likely to

occur at the C7 position (para to the fluorine). The C2 position of the thiazole ring is generally

electron-deficient and susceptible to nucleophilic attack.[4]
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Caption: Key reactive sites on the 4-Fluoro-2-methylbenzothiazole scaffold.

Applications in Drug Development
While specific studies on the 4-fluoro isomer are lacking, the broader class of fluorinated 2-

aryl/alkyl-benzothiazoles has shown significant promise, particularly in oncology. Research has

demonstrated that certain fluorinated benzothiazoles exhibit potent and selective anticancer

activity.[5] The proposed mechanism for some of these compounds involves metabolic

activation by cytochrome P450 enzymes, particularly CYP1A1, within sensitive cancer cells,

leading to the formation of DNA adducts and subsequent cell death.[5]

Given this precedent, 4-Fluoro-2-methylbenzothiazole represents a valuable, unexplored

candidate for:

Anticancer Drug Discovery: As a scaffold for derivatization to probe structure-activity

relationships in kinase inhibition or other anticancer pathways.

Antimicrobial Research: The benzothiazole nucleus is a known pharmacophore in the

development of antibacterial and antifungal agents.

Materials Science: As a building block for organic electronics, where fluorination can tune

electronic properties.

Safety and Handling
No specific safety data exists for 4-Fluoro-2-methylbenzothiazole. However, based on the

GHS classification for the closely related 5-Fluoro-2-methylbenzothiazole, the following hazards

should be assumed[6]:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Recommended Handling Procedures:
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Handle only in a well-ventilated area or a chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-

resistant gloves, and a lab coat.

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion
4-Fluoro-2-methylbenzothiazole is a scientifically intriguing but under-characterized

molecule. This guide provides a robust framework for its synthesis based on established

chemical principles and offers predictive insights into its physicochemical properties,

spectroscopic signature, and reactivity. By leveraging data from its well-studied isomers, we

can confidently propose that this compound holds potential as a valuable building block for

drug discovery and materials science. The protocols and analyses presented here serve as a

foundation for researchers to undertake the experimental validation and exploration of this

promising chemical entity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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